The Strategic Synthesis and Physicochemical Landscape of 4-methoxy-1-methyl-1H-indazol-3-amine: A Guide for Medicinal Chemists
The Strategic Synthesis and Physicochemical Landscape of 4-methoxy-1-methyl-1H-indazol-3-amine: A Guide for Medicinal Chemists
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-methoxy-1-methyl-1H-indazol-3-amine, a key building block for the development of novel pharmaceuticals. We will navigate through its synthetic pathway, delve into its physicochemical properties, and discuss its reactivity and potential applications in drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative indazole-based molecules.
Introduction: The Privileged Indazole Scaffold
The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors, underscoring its importance in oncological drug discovery.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, 4-methoxy-1-methyl-1H-indazol-3-amine, incorporates a methoxy group at the 4-position and a methyl group at the N1-position of the indazole core, modifications that can significantly impact its biological activity and metabolic stability. Understanding the chemical properties of this specific analogue is therefore crucial for its effective utilization in drug design and development programs.
Synthesis and Characterization
The synthesis of 4-methoxy-1-methyl-1H-indazol-3-amine can be logically approached through a two-stage process: formation of the 3-aminoindazole core followed by selective N-methylation.
Synthesis of the 4-methoxy-1H-indazol-3-amine Intermediate
The initial and most critical step is the construction of the indazole ring. A highly efficient method for the synthesis of 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[2] This approach is favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.
Starting Material: 2-Fluoro-6-methoxybenzonitrile
Reaction: Cyclization with Hydrazine
Caption: Synthesis of the 3-aminoindazole core.
Experimental Protocol: Synthesis of 4-methoxy-1H-indazol-3-amine
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To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalent) in n-butanol, add hydrazine hydrate (3.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 4-methoxy-1H-indazol-3-amine.
Causality Behind Experimental Choices:
-
n-Butanol as Solvent: Its high boiling point is suitable for reflux conditions, facilitating the reaction which often requires elevated temperatures.
-
Excess Hydrazine Hydrate: Ensures the complete consumption of the starting benzonitrile.
N-Methylation of the Indazole Core
The final step involves the selective methylation of the N1-position of the indazole ring. Various methods for the N-methylation of amines and heterocyclic compounds have been reported. A common and effective method involves the use of a methylating agent in the presence of a base.
Caption: N-methylation of the indazole intermediate.
Experimental Protocol: Synthesis of 4-methoxy-1-methyl-1H-indazol-3-amine
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To a solution of 4-methoxy-1H-indazol-3-amine (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-methoxy-1-methyl-1H-indazol-3-amine.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Prevents interference with the base and the electrophilic methylating agent.
-
Base: Deprotonates the indazole nitrogen, forming a nucleophile that readily attacks the methyl iodide. The choice of base (e.g., K₂CO₃ for milder conditions or NaH for stronger activation) can be optimized based on the reactivity of the substrate.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 4-methoxy-1-methyl-1H-indazol-3-amine
| Property | Value | Source |
| CAS Number | 1305711-34-5 | [3] |
| Molecular Formula | C₉H₁₁N₃O | [3] |
| Molecular Weight | 177.21 g/mol | [3] |
| Predicted XlogP | 1.2 | [4] |
| Predicted pKa (most basic) | Amine group: ~4-5 | Inferred from similar anilines |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure |
Spectroscopic Characterization (Predicted):
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¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, a singlet for the methoxy group, and a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the nine carbon atoms, including those of the aromatic rings, the N-methyl group, and the methoxy group.
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Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z 178.2.
Chemical Reactivity and Stability
The reactivity of 4-methoxy-1-methyl-1H-indazol-3-amine is primarily dictated by the nucleophilic 3-amino group and the electron-rich indazole ring.
Reactivity of the 3-Amino Group
The exocyclic amino group behaves as a typical aromatic amine and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Further alkylation is possible under certain conditions, though selectivity can be an issue.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
Reactivity of the Indazole Ring
The indazole ring system is aromatic and can undergo electrophilic substitution reactions. However, the reactivity and regioselectivity are influenced by the existing substituents. The 3-amino group is a strong activating group, while the 4-methoxy group is also activating. The N-methyl group can also influence the electronic properties of the ring.
Recent studies have shown that 3-aminoindazoles can undergo interesting oxidative rearrangement reactions, leading to the formation of other heterocyclic systems like 1,2,3-benzotriazine-4(3H)-ones.[5] This highlights the potential for this scaffold to be a versatile precursor for a diverse range of chemical entities.
Caption: Reactivity map of 4-methoxy-1-methyl-1H-indazol-3-amine.
Applications in Drug Discovery and Development
Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] While specific biological data for 4-methoxy-1-methyl-1H-indazol-3-amine is not extensively published, its structural features suggest its potential as a valuable intermediate in the synthesis of bioactive molecules.
Patents related to "therapeutic indazoles" often describe scaffolds that could be derived from or are related to this compound, indicating its relevance in the pursuit of new drug candidates.[6] For instance, the core structure is present in various kinase inhibitors, where the 3-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase. The methoxy and N-methyl groups can be used to modulate solubility, metabolic stability, and target engagement.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-methoxy-1-methyl-1H-indazol-3-amine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for related amino- and methoxy-substituted aromatic compounds should be followed.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Handle the compound in a well-ventilated area, preferably in a fume hood.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
In case of contact, wash the affected area thoroughly with water.[7]
Conclusion
4-methoxy-1-methyl-1H-indazol-3-amine is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its chemical properties make it a versatile platform for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to empower researchers to leverage its unique characteristics in the design and synthesis of the next generation of indazole-based drugs.
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